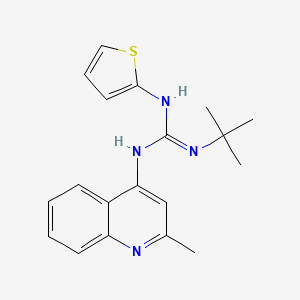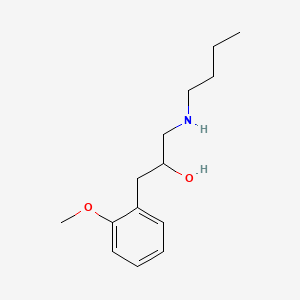
1-Butylamino-3-(o-methoxyphenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylamino-3-(o-methoxyphenyl)-2-propanol is an organic compound that belongs to the class of beta-amino alcohols These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of o-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:
Condensation: o-Methoxybenzaldehyde reacts with butylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butylamino-3-(o-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a beta-blocker or other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol would depend on its specific application. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This would result in decreased heart rate and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Metoprolol: Another beta-blocker used in the treatment of cardiovascular diseases.
Comparison
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have unique properties compared to these similar compounds, such as different pharmacokinetics, potency, or side effect profiles. Its uniqueness could be attributed to the specific arrangement of functional groups and the presence of the o-methoxyphenyl moiety.
Conclusion
This compound is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
Eigenschaften
CAS-Nummer |
73972-48-2 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1-(butylamino)-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H23NO2/c1-3-4-9-15-11-13(16)10-12-7-5-6-8-14(12)17-2/h5-8,13,15-16H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
NYUDRCHSZYHVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(CC1=CC=CC=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
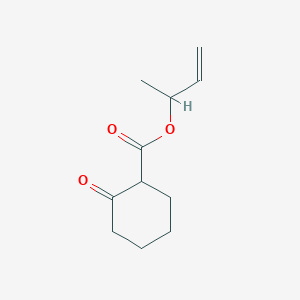

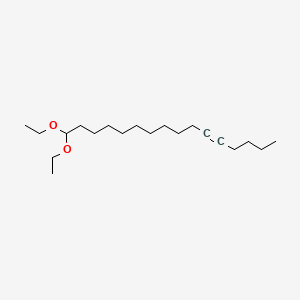

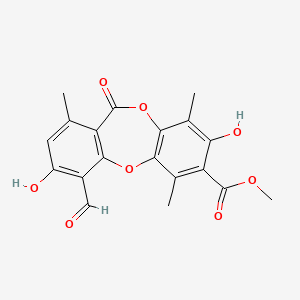

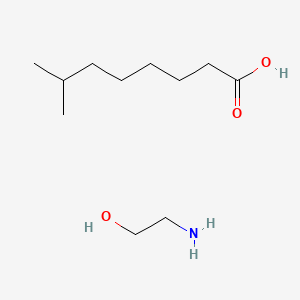
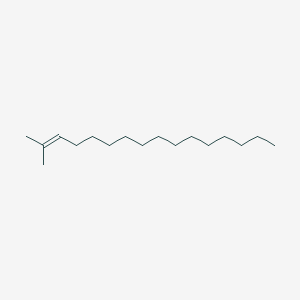
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

